molecular formula C38H28N6O12S3 B12800067 Brilliant Paper Scarlet G CAS No. 739301-94-1

Brilliant Paper Scarlet G

Cat. No.: B12800067
CAS No.: 739301-94-1
M. Wt: 856.9 g/mol
InChI Key: MTYFLWBSAJJYJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Direct Red 73 free acid is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.

Industrial Production Methods: In industrial settings, the production of Direct Red 73 free acid involves large-scale diazotization and coupling reactions under controlled conditions. The reaction parameters, such as temperature, pH, and reactant concentrations, are optimized to achieve high yields and purity of the dye .

Chemical Reactions Analysis

Types of Reactions: Direct Red 73 free acid undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products.

    Reduction: The azo bonds can be reduced to form aromatic amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Direct Red 73 free acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Direct Red 73 free acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: Direct Red 73 free acid is unique due to its specific molecular structure, which provides distinct color properties and binding affinities. Its high stability and resistance to degradation make it particularly valuable in industrial applications .

Properties

CAS No.

739301-94-1

Molecular Formula

C38H28N6O12S3

Molecular Weight

856.9 g/mol

IUPAC Name

4-hydroxy-7-[[5-hydroxy-6-[(2-methylphenyl)diazenyl]-7-sulfonaphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C38H28N6O12S3/c1-20-4-2-3-5-31(20)42-44-35-33(59(54,55)56)19-24-16-26(10-13-30(24)37(35)46)40-38(47)39-25-9-12-29-23(15-25)18-32(58(51,52)53)34(36(29)45)43-41-27-8-6-22-17-28(57(48,49)50)11-7-21(22)14-27/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

MTYFLWBSAJJYJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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